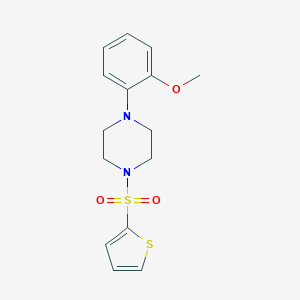![molecular formula C24H20N2O2 B299391 N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299391.png)
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide, also known as MO-1, is a chemical compound that belongs to the class of diphenylacetamides. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide exerts its neuroprotective effects through the inhibition of microglial activation and the reduction of neuroinflammation. It also enhances the expression of neurotrophic factors and promotes neuronal survival. N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide's anti-cancer properties are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide has been shown to reduce oxidative stress and inflammation in the brain. It also enhances cognitive function and memory in animal models of Alzheimer's disease. In cancer cells, N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide induces cell death and inhibits tumor growth.
実験室実験の利点と制限
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. However, N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide research. One potential area of research is to investigate its potential as a treatment for other neurodegenerative diseases such as Huntington's disease. Another potential area of research is to investigate its anti-inflammatory properties in other disease models. Additionally, further research is needed to determine the optimal dosage and administration of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide for therapeutic use.
In conclusion, N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide is a promising chemical compound that has potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential as a therapeutic agent and to determine the optimal dosage and administration for clinical use.
合成法
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with thionyl chloride to form 2-methyl-1,3-oxazole-5-carbonyl chloride. This intermediate is then reacted with 4-aminophenyl diphenylacetate to form N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide.
科学的研究の応用
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
製品名 |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide |
|---|---|
分子式 |
C24H20N2O2 |
分子量 |
368.4 g/mol |
IUPAC名 |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H20N2O2/c1-17-25-16-22(28-17)18-12-14-21(15-13-18)26-24(27)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16,23H,1H3,(H,26,27) |
InChIキー |
PLQUBYWQKBUCRY-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299308.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)
![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)

![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)


![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)
![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[2-(Acetylamino)-4,5-dimethoxybenzyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299330.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299332.png)
